molecular formula C16H18ClN B13192729 4-(4-Tert-butylphenyl)-2-chloroaniline

4-(4-Tert-butylphenyl)-2-chloroaniline

Cat. No.: B13192729
M. Wt: 259.77 g/mol
InChI Key: XDUUWBDFLGQZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tert-butylphenyl)-2-chloroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a tert-butyl group attached to the phenyl ring and a chlorine atom attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-2-chloroaniline typically involves the following steps:

    Nitration: The starting material, 4-tert-butylphenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group, forming 4-(4-tert-butylphenyl)aniline.

    Chlorination: Finally, the aniline derivative is chlorinated to introduce the chlorine atom at the 2-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and advanced catalysts to enhance yield and purity while minimizing reaction time and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-2-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-Tert-butylphenyl)-2-chloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-2-chloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the tert-butyl and chlorine groups influences its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butyl group but lacks the aniline and chlorine functionalities.

    4-tert-Butylbenzoyl chloride: Contains the tert-butyl group and a benzoyl chloride moiety.

    4-tert-Butylphenyl glycidyl ether: Features the tert-butyl group and a glycidyl ether functionality.

Uniqueness

4-(4-Tert-butylphenyl)-2-chloroaniline is unique due to the combination of the tert-butyl group, aniline moiety, and chlorine atom. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2-chloroaniline

InChI

InChI=1S/C16H18ClN/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10H,18H2,1-3H3

InChI Key

XDUUWBDFLGQZSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.